

Established RP2D of Ricolinostat in Combination Therapies

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Compound Focus: Ricolinostat

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Combination Regimen	Recommended Phase 2 Dose (RP2D) of Ricolinostat	Dosing Schedule (21 or 28-Day Cycle)	Key Clinical Trial Identifier / Reference
Bortezomib + Dexamethasone	160 mg, taken once daily (QD)	Days 1–5 and 8–12 of a 21-day cycle [1] [2]	ACY-100 Trial [1]
Lenalidomide + Dexamethasone	160 mg, taken once daily (QD)	Days 1–21 of a 28-day cycle [2] [3]	ACE-MM-101 Trial [2]
Pomalidomide + Dexamethasone	160 mg, taken once daily (QD)	Days 1–21 of a 28-day cycle [2]	ACE-MM-102 Trial [2]

Rationale for RP2D Determination and Key Findings

The RP2D for **Ricolinostat** was determined through Phase 1/2 trials that evaluated safety, tolerability, and preliminary efficacy.

- RP2D Selection Rationale:** The RP2D of 160 mg QD was consistently selected over a higher 160 mg twice-daily (BID) regimen. While the BID dosing showed some activity, it was associated with a higher incidence of dose-limiting toxicities, particularly **diarrhea and fatigue**, leading to more

frequent dose reductions [1] [2]. The once-daily schedule provided a better balance of efficacy and tolerability.

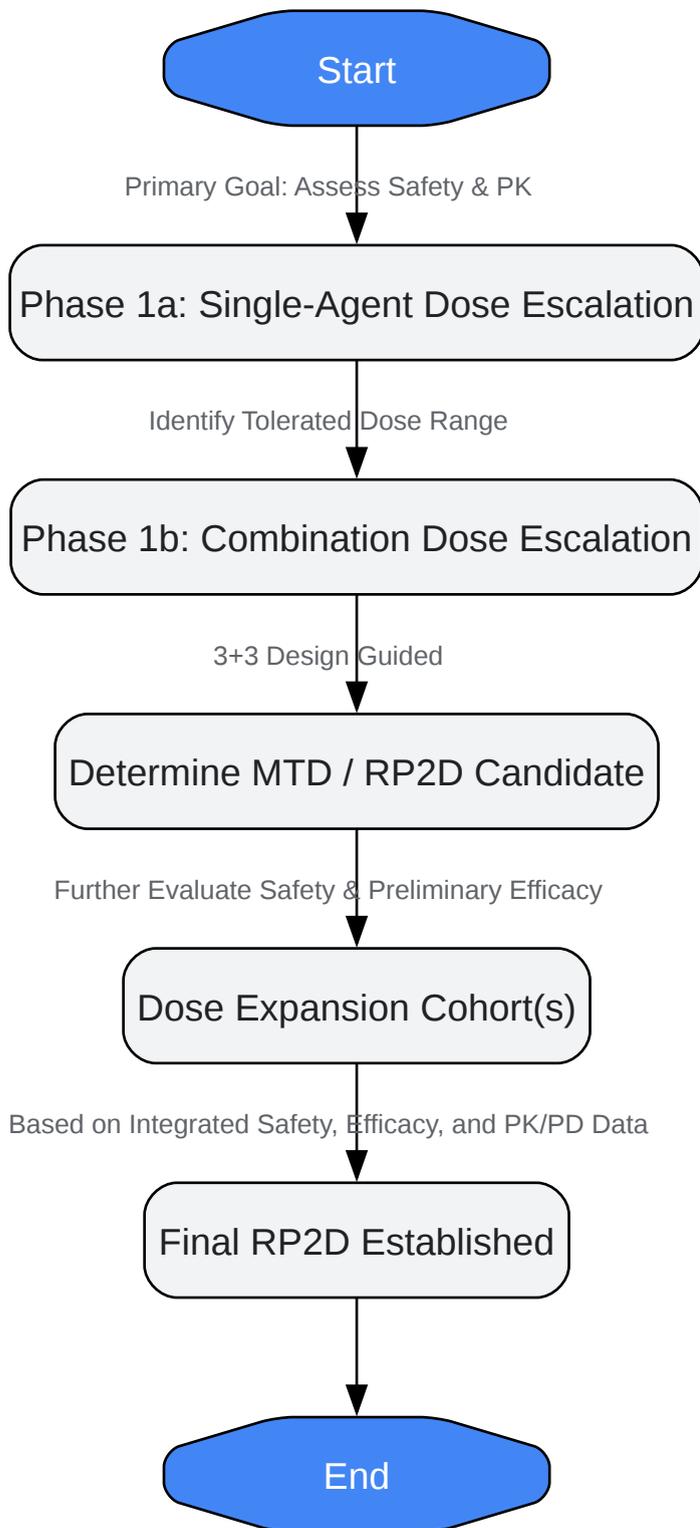
- **Reduced Toxicity Profile:** A key finding across studies was that the selective inhibition of HDAC6 by **Ricolinostat** resulted in a more favorable safety profile compared to non-selective HDAC inhibitors. Combination therapies showed **less severe hematologic, gastrointestinal, and constitutional toxicities** [1].
- **Pharmacodynamic Evidence:** The RP2D was supported by pharmacodynamic data, which confirmed that at the 160 mg dose, **Ricolinostat** achieved **dose-dependent increases in acetylated tubulin** in peripheral blood cells. This demonstrates successful target engagement of HDAC6 without significantly affecting histone acetylation [1] [2].
- **Efficacy in Refractory Patients:** The combination therapies showed promising activity in patient populations with limited treatment options. For instance, in the bortezomib-dexamethasone combination, an overall response rate (ORR) of 37% was observed in the RP2D cohort, including a 14% response rate in patients who were **refractory to bortezomib** [1].

Clinical Trial Outcome in Diabetic Neuropathy

It is important to note that a Phase 2 trial investigating **Ricolinostat** (120 mg/day) for the treatment of **painful diabetic peripheral neuropathy (DPN)** **did not meet its primary endpoint**. In this 12-week, randomized, placebo-controlled study, **Ricolinostat** was not superior to placebo in reducing neuropathic pain, and its development for this indication was not supported [4].

Experimental Protocol Overview

The following diagram illustrates the general structure of a Phase 1/2 trial design used to establish the RP2D, integrating both dose escalation and expansion phases.



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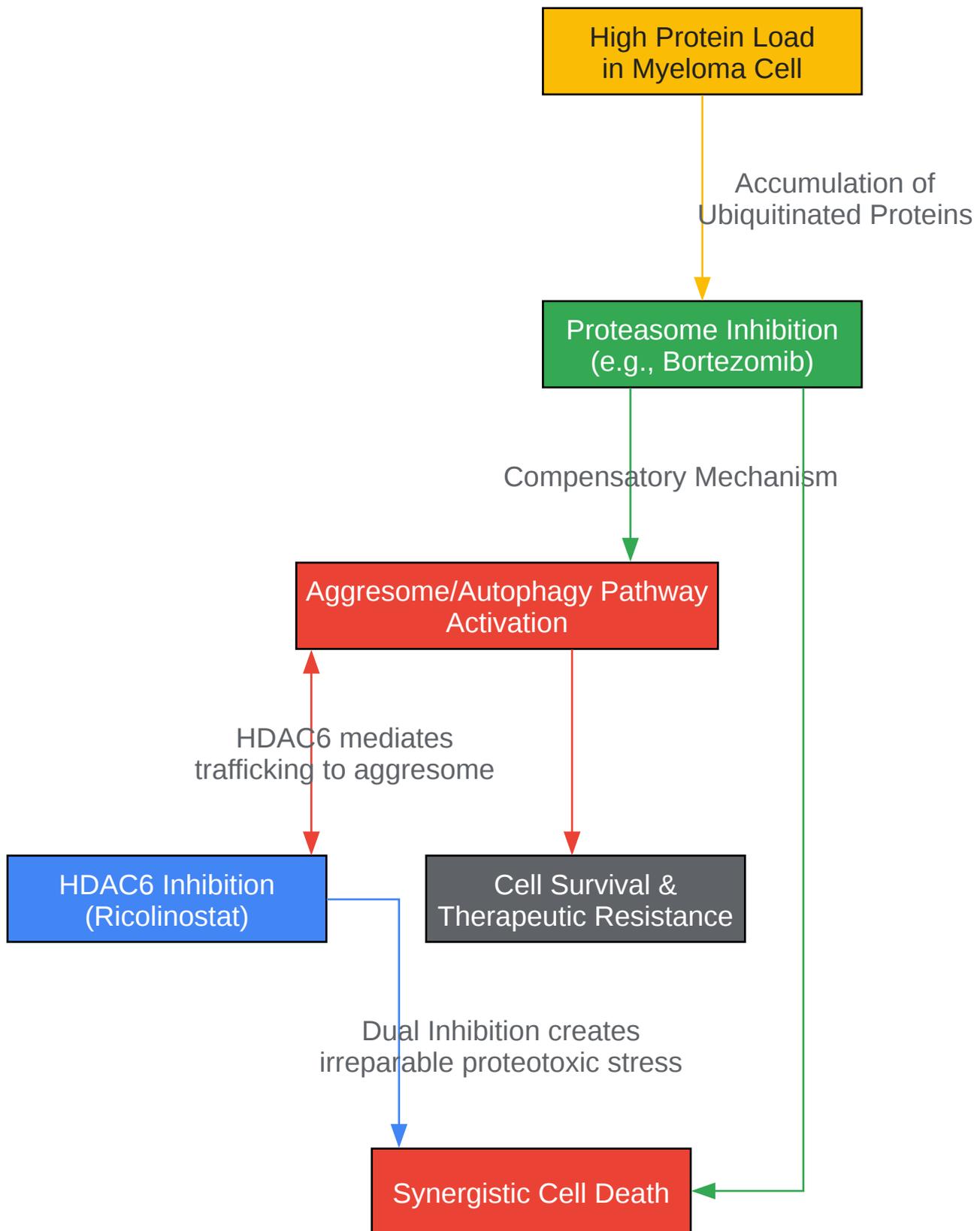
Methodology for RP2D Determination

The provided clinical trials followed a multi-part, open-label design to establish the RP2D [1] [3].

- **Patient Population:** The studies enrolled adults with relapsed or refractory multiple myeloma who had received at least two prior lines of therapy. Key inclusion criteria included measurable disease, adequate bone marrow and organ function, and a Karnofsky Performance Status of ≥ 70 [1] [3].
- **Dosing Schedule:** **Ricolinostat** was administered orally on days 1–5 and 8–12 of each 21-day cycle (when combined with bortezomib) or on days 1–21 of a 28-day cycle (when combined with immunomodulatory agents) [1] [2].
- **Dose-Limiting Toxicity (DLT) Assessment:** The Maximum Tolerated Dose (MTD) was defined as the highest dose at which fewer than one-third of patients experienced a DLT during the first treatment cycle. DLTs were typically grade 3 or higher non-hematologic or grade 4 hematologic toxicities as defined by standardized criteria like CTCAE [1].
- **Dose Escalation Design:** A standard "3+3" design was used. Cohorts of 3-6 patients were enrolled at each dose level. Escalation proceeded until the MTD was identified, and the dose level below the MTD was generally declared the RP2D [1] [5].
- **Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:** Blood samples were collected to analyze **Ricolinostat** exposure and its effect on biomarkers, primarily **acetylated α -tubulin** in peripheral blood mononuclear cells, to confirm HDAC6 target engagement [1] [2].
- **Efficacy Evaluation:** Treatment response was assessed using the **International Myeloma Working Group (IMWG) criteria**, which evaluate parameters like serum and urine M-protein levels to determine overall response rate (ORR) [1].

HDAC6 Inhibition in Multiple Myeloma Pathway

The mechanistic rationale for combining **Ricolinostat** with proteasome inhibitors like bortezomib is based on dual inhibition of protein degradation pathways, as illustrated below.



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